molecular formula C13H24N2O2 B7986458 [Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid

[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid

Cat. No.: B7986458
M. Wt: 240.34 g/mol
InChI Key: GVNQGHAYNYPCDX-UHFFFAOYSA-N
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Description

[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a dimethylamino-cyclohexyl moiety, and an amino-acetic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of Cyclohexyl Moiety: The cyclohexyl ring can be constructed through hydrogenation of aromatic precursors or cyclization reactions.

    Coupling with Amino-Acetic Acid: The final step involves coupling the cyclopropyl-(4-dimethylamino-cyclohexyl) intermediate with amino-acetic acid using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, catalytic hydrogenation, and automated peptide synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethylamino groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the cyclohexyl ring or the amino-acetic acid group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid involves its interaction with specific molecular targets. The cyclopropyl group may interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid residues. The amino-acetic acid group may facilitate binding to active sites or catalytic residues, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the dimethylamino-cyclohexyl and amino-acetic acid moieties.

    Dimethylamino-cyclohexane: Contains the dimethylamino-cyclohexyl group but lacks the cyclopropyl and amino-acetic acid groups.

    Amino-acetic acid (Glycine): Contains the amino-acetic acid group but lacks the cyclopropyl and dimethylamino-cyclohexyl groups.

Uniqueness

The uniqueness of [Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the cyclopropyl group imparts rigidity and strain, the dimethylamino-cyclohexyl group provides steric bulk and electronic effects, and the amino-acetic acid group offers versatility in binding and reactivity.

Properties

IUPAC Name

2-[cyclopropyl-[4-(dimethylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-14(2)10-3-5-11(6-4-10)15(9-13(16)17)12-7-8-12/h10-12H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQGHAYNYPCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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